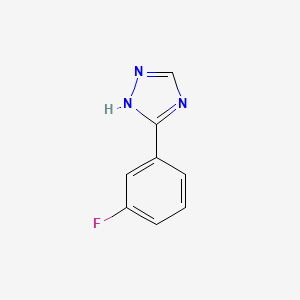

3-(3-Fluorophenyl)-4H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFDELXTQCRWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl 4h 1,2,4 Triazole and Its Derivatives

General Synthetic Strategies for 1,2,4-Triazoles

The formation of the 1,2,4-triazole (B32235) ring is typically achieved through the construction of the heterocyclic core from various acyclic precursors. Key strategies include cyclization and condensation reactions, with modern approaches leveraging microwave assistance and click chemistry to enhance efficiency and yield.

Cyclization reactions are fundamental to the synthesis of 1,2,4-triazoles, involving the intramolecular formation of the five-membered ring from a linear precursor. A common approach involves the cyclization of acylthiosemicarbazide derivatives. This method is versatile, allowing for the introduction of various substituents on the triazole ring. For instance, the cyclization of thiosemicarbazide (B42300) derivatives in an acidic medium can lead to the formation of 1,3,4-thiadiazoles, while alkaline conditions typically favor the formation of 1,2,4-triazole-3-thiones.

Another notable cyclization strategy is the Pellizzari reaction, which involves the reaction of an amide with a hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. Similarly, the Einhorn-Brunner reaction provides a route to 1,2,4-triazoles through the condensation of a hydrazine (B178648) with a diacylamine. More contemporary methods utilize metal-free oxidative cyclization of trifluoroacetimidohydrazides, employing reagents like D-glucose as a C1 synthon, highlighting the move towards greener and more sustainable synthetic protocols.

Visible light-induced [3+2] cyclization reactions have also emerged as a novel method for synthesizing 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles under basic or photoredox conditions. This approach offers mild reaction conditions and a high degree of control over the final product.

Condensation reactions are another cornerstone in the synthesis of 1,2,4-triazoles, often involving the reaction of a hydrazine or its derivative with a compound containing a carbon-nitrogen double or triple bond. A prevalent method involves the condensation of hydrazides with nitriles, which can be catalyzed by a base to yield 3,5-disubstituted-1,2,4-triazoles.

The reaction of 4-amino-1,2,4-triazoles with aldehydes or ketones is a common condensation method to produce Schiff bases, which are versatile intermediates for further functionalization of the triazole core. For example, 4-amino-3,5-dimethyl-1,2,4-triazole readily reacts with various benzaldehydes to form stable hemiaminals as intermediates, which can then be dehydrated to the corresponding Schiff bases.

Multi-component condensation reactions have also been developed for the efficient synthesis of 1,2,4-triazoles. One such example is the three-component condensation of an aniline, triethylorthoformate, and a tosyl amidoxime (B1450833) under acidic conditions to produce 1-aryl-1,2,4-triazoles with high yields.

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. google.com In the context of fluorophenyl-triazole synthesis, microwave irradiation has been successfully employed to drive various cyclization and condensation reactions. google.com This technique offers several advantages over conventional heating methods, including rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. semanticscholar.org

For instance, the synthesis of 3,5-disubstituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without the need for a catalyst. chemmethod.com This method demonstrates excellent functional-group tolerance, making it suitable for the synthesis of a diverse range of triazole derivatives. chemmethod.com Microwave-assisted synthesis has also been applied to the preparation of more complex triazole-containing scaffolds, such as piperazine (B1678402) amide and urea (B33335) derivatives of 3,5-disubstituted 1,2,4-triazoles. growingscience.com The use of microwave technology in these syntheses not only accelerates the reactions but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. google.comsemanticscholar.org

| Reaction Type | Reactants | Product | Conditions | Time (Conventional) | Time (Microwave) | Yield (%) | Reference |

| Triazole formation | Hydrazines, Formamide | Substituted 1,2,4-triazoles | Catalyst-free | Several hours | Minutes | High | chemmethod.com |

| Amide/Urea derivatives | 3,5-disubstituted 1,2,4-triazole, Piperazine | Piperazine amide/urea derivatives | Dioxane | Not specified | Not specified | Good | growingscience.com |

| Oxazole Synthesis | Aryl aldehydes, TosMIC | 5-Substituted oxazoles | K3PO4, Isopropanol | Not specified | 8 min | 90-96% | researchgate.net |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions. nih.gov While the focus of this article is on 1,2,4-triazoles, the principles of click chemistry have been extended to the synthesis of various fluorinated heterocyclic compounds. The introduction of fluorine atoms into triazole structures can significantly enhance their biological and pharmacological properties. mdpi.com

The development of new fluorinating reagents has enabled a versatile fluorinated version of copper-catalyzed click chemistry. researchgate.net This approach facilitates the synthesis of azidoperfluoroalkanes, which are key building blocks for creating N-perfluoroalkyl triazoles. researchgate.net These fluorinated azides are often more reactive in click reactions with alkynes compared to their non-fluorinated counterparts. researchgate.net The resulting fluorinated triazoles serve as valuable intermediates for the synthesis of a wide range of N-perfluoroalkyl azaheterocycles. mdpi.com The robustness of click chemistry makes it an invaluable tool for the construction of complex fluorinated molecules with potential applications in drug discovery and materials science. mdpi.com

| Reaction | Reactants | Catalyst | Product | Key Feature | Reference |

| CuAAC | Azidoperfluoroalkanes, Alkynes | Copper(I) | N-perfluoroalkyl triazoles | High reactivity of fluorinated azides | researchgate.net |

| Cycloaddition | Fluorinated azides, Enolizable ketones | None (enamine in situ) | 4,5-disubstituted-1,2,3-triazoles | Electrophilic nature of fluorinated azides | mdpi.com |

Specific Precursor-Based Synthesis Routes for Fluorophenyl-1,2,4-Triazoles

While general strategies provide a broad toolkit for triazole synthesis, specific precursor-based routes are often developed to achieve higher yields and regioselectivity for a particular target molecule. The synthesis of fluorophenyl-1,2,4-triazoles frequently starts from readily available fluorinated benzoic acids.

A common and effective route to 3-(3-Fluorophenyl)-4H-1,2,4-triazole derivatives involves the use of 3-fluorobenzoic acid and thiocarbohydrazide (B147625) as key starting materials. This multi-step synthesis typically begins with the conversion of 3-fluorobenzoic acid to its corresponding hydrazide, 3-fluorobenzohydrazide.

In a subsequent step, the 3-fluorobenzohydrazide is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction yields the potassium salt of 3-(3-fluorobenzoyl)dithiocarbazate. This intermediate is then cyclized by treatment with hydrazine hydrate (B1144303). The cyclization process involves the intramolecular condensation and elimination of hydrogen sulfide (B99878) to form the 1,2,4-triazole ring, resulting in the formation of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate is a versatile precursor for a wide range of 3-(3-fluorophenyl)-1,2,4-triazole derivatives. For example, the amino group at the 4-position can be readily condensed with various aldehydes to form Schiff bases, allowing for further molecular diversification.

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| 1 | 3-Fluorobenzoic acid, Hydrazine hydrate | Not specified | 3-Fluorobenzohydrazide | Not specified | |

| 2 | 3-Fluorobenzohydrazide, Carbon disulfide | Potassium hydroxide, Ethanol | Potassium 3-(3-fluorobenzoyl)dithiocarbazate | Not specified | |

| 3 | Potassium 3-(3-fluorobenzoyl)dithiocarbazate | Hydrazine hydrate | 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 80 (overall) |

Formation from S-Methylisothiourea and Thiourea Derivatives

The synthesis of 1,2,4-triazoles from thiourea-based precursors is a well-established method. One approach involves the reaction of S-methylisothioureas with acyl hydrazides, which yields 3-N,N-dialkylamino-1,2,4-triazoles under relatively mild conditions that tolerate a range of functional groups. organic-chemistry.org

A more common pathway involves the cyclization of 1,4-substituted thiosemicarbazides. researchgate.net This process typically begins with the reaction of a carboxylic acid hydrazide, such as 3-fluorobenzohydrazide, with an isothiocyanate. The resulting thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization, usually by heating in an alkaline solution, to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov For instance, reacting a hydrazide with carbon disulfide in the presence of an alkali produces a dithiocarbazinate salt, which can then be cyclized with hydrazine hydrate to yield a 4-amino-1,2,4-triazole-3-thiol. dergipark.org.trnih.gov

Table 1: Synthesis of 1,2,4-Triazole-3-thiols from Thiourea Derivatives

| Starting Hydrazide | Reagent | Intermediate | Product | Citation(s) |

|---|---|---|---|---|

| Carboxylic Acid Hydrazide | Isothiocyanate | 1,4-Substituted Thiosemicarbazide | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | researchgate.net |

| Furan-2-carboxylic acid hydrazide | Aryl isothiocyanate | 1-(Furan-2-carbonyl)-4-arylthiosemicarbazide | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

Reaction of Alkyl Halides with Azides

The reaction between alkyl halides and azides is a cornerstone of heterocyclic synthesis, but it is primarily associated with the formation of 1,2,3-triazoles, not 1,2,4-triazoles. dergipark.org.tr This reaction, a form of azide-alkyne cycloaddition (AAC), famously known as "click chemistry," involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively produce 1,4-disubstituted-1,2,3-triazoles. rsc.org While various methods exist to synthesize 1,2,3-triazole derivatives using azide precursors, this pathway is not a standard method for constructing the 1,2,4-triazole isomeric core. frontiersin.org

Condensation of Hydrazines or Mono-Substituted Hydrazines with Diacylamines

A classical method for synthesizing 1,2,4-triazoles is the Einhorn–Brunner reaction. scispace.com This reaction involves the condensation of hydrazines or mono-substituted hydrazines with diacylamines in the presence of a weak acid. scispace.com A modern variation of this approach involves the triflic anhydride (B1165640) activation of secondary amides and hydrazides, followed by microwave-induced cyclodehydration. organic-chemistry.org This one-pot synthesis allows for the efficient production of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Derivatization Strategies of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified to introduce diverse functional groups and build more complex molecules. These derivatizations can occur at the nitrogen or carbon atoms of the triazole ring.

N-Substitution of the Triazole Ring

Substitution at the nitrogen atoms of the triazole ring is a common derivatization strategy. The 4H-proton of the triazole is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. For example, 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles can be synthesized through various methods, including the reaction of diacylhydrazines with aromatic amines. nih.gov The resulting N-substituted triazolium salts can be prepared in high yields by reacting a bromomethyl-functionalized precursor with a 4-aryl-4H-1,2,4-triazole. researchgate.net

C-Substitution (e.g., Thiol, Alkylthio, Schiff Base Moieties)

The carbon atom at the 5-position of the triazole ring is a key site for introducing functional diversity.

Thiol and Alkylthio Moieties: As mentioned previously, the synthesis of 4H-1,2,4-triazole-3-thiols is a common strategy. researchgate.netresearchgate.net The resulting thiol group (-SH) is nucleophilic and can be readily alkylated to produce S-substituted derivatives (alkylthio). researchgate.net For instance, 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol has been used as a starting material for the synthesis of various 3-alkylthio derivatives. pharmj.org.ua

Schiff Base Moieties: When the triazole core contains an amino group, typically at the N-4 position (e.g., 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol), it can be condensed with various aldehydes to form Schiff bases (azomethines). mdpi.comdergipark.org.tr This reaction introduces an imine (-N=CH-) linkage, providing a versatile handle for further structural modifications. nih.gov

Table 2: Examples of C-Substitution on the 1,2,4-Triazole Ring

| Precursor | Reagent/Reaction | Moiety Introduced | Product Type | Citation(s) |

|---|---|---|---|---|

| 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol | Alkyl halide | Alkylthio (-SR) | 3-Alkylthio-1,2,4-triazole | pharmj.org.ua |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Aryl aldehyde | Schiff Base (-N=CH-Ar) | 4-[(Arylmethylidene)amino]-1,2,4-triazole-3-thiol | mdpi.com |

Hybrid Molecule Formation with Other Heterocyclic Scaffolds (e.g., Quinoxaline (B1680401), Pyrimidine (B1678525), Imidazopyridine)

A prominent strategy in medicinal chemistry is the creation of hybrid molecules by combining two or more pharmacologically active heterocyclic scaffolds into a single entity. mdpi.com The this compound core has been incorporated into such hybrid structures.

Quinoxaline Hybrids: Triazole rings have been fused with quinoxaline systems to create compounds like scispace.comnih.govnih.govtriazolo[4,3-a]quinoxalines. These fused heterocyclic systems are synthesized and evaluated for their biological activities. nih.gov

Pyrimidine Hybrids: The 1,2,4-triazole nucleus has been linked to pyrimidine rings to generate novel hybrid molecules. These hybrids are designed to combine the therapeutic potential of both heterocyclic systems. nih.gov

Imidazopyridine and Other Hybrids: The fusion of imidazole (B134444) and triazole rings leads to imidazo (B10784944) scispace.comnih.govnih.govtriazole derivatives. nih.gov This principle of molecular hybridization aims to develop new chemical entities with enhanced or novel properties by leveraging the structural features of each constituent ring system.

Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl 4h 1,2,4 Triazole Derivatives

Influence of Fluorine Substitution Pattern (e.g., meta- versus ortho- or para-fluorophenyl) on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. nih.gov In the context of 3-phenyl-4H-1,2,4-triazole derivatives, the position of the fluorine atom on the phenyl ring is a critical determinant of biological activity.

Research indicates that the position of fluorine-containing groups plays a significant role in the anticancer activity of fluorinated triazoles. nih.gov While direct comparative studies focusing exclusively on the meta- versus ortho- or para-fluorophenyl isomers of the 3-phenyl-4H-1,2,4-triazole core are specific to each biological target, broader studies on related fluorinated heterocycles offer valuable insights. For instance, in a study on fluoro phenyl 1,2,3-triazoles evaluated against Candida albicans, compounds featuring fluorine atoms at the 2, 4, or multiple positions (2,6 and 2,4,6) on the phenyl ring demonstrated a higher percentage of yeast growth inhibition. mdpi.com This suggests that the electronic effects and steric profile conferred by the ortho- and para-positions can be particularly favorable for antifungal activity. The meta-position, as in the parent compound 3-(3-Fluorophenyl)-4H-1,2,4-triazole, provides a unique electronic distribution that can be exploited for specific receptor interactions. The enhanced pharmacological activity of fluorinated triazoles compared to their non-fluorinated counterparts is a recurring theme in the literature, underscoring the general importance of this substituent. nih.govresearchgate.net

Table 1: Influence of Fluorine Substitution on Phenyl Ring

| Substitution Pattern | General Observation on Biological Activity |

|---|---|

| ortho- / para- | Often associated with enhanced antifungal and anticancer activity due to favorable electronic and steric properties. nih.govmdpi.com |

| meta- | Provides a distinct electronic and steric profile that can be beneficial for specific biological targets. |

| Di- or Tri-fluoro | Multiple fluorine substitutions can further enhance potency. mdpi.com |

Role of Substituents at N-4, C-3, and C-5 Positions of the 1,2,4-Triazole (B32235) Ring in Modulating Activity

Substitutions at the nitrogen and carbon atoms of the 1,2,4-triazole ring are fundamental for modulating the biological activity of this compound derivatives.

C-3 Position: The presence of a phenyl group at the C-3 position is often considered crucial for exerting high biological activity. nih.gov SAR studies on ciprofloxacin-triazole hybrids revealed that the type of substituent on the phenyl ring at this position influences antibacterial effects, with a hydroxyphenyl fragment being the most favorable. mdpi.com This highlights that while the 3-fluorophenyl group provides a strong foundation, further modifications to this ring could potentially enhance activity.

N-4 Position: The N-4 position of the triazole ring significantly impacts the activity and toxicity profile. mdpi.com

Aromatic vs. Aliphatic Substituents: Aromatic substituents at the N-4 position generally play an important role in enhancing biological activity. mdpi.com For example, compounds with a phenyl ring at the N-4 position showed higher antibacterial activity compared to those substituted with alkyl groups. mdpi.com

Specific Moieties: The presence of certain moieties, such as a 4-hydroxy-3-methoxyphenyl group, has been shown to be crucial for high antibacterial activity. mdpi.com Similarly, benzyl groups at the N-4 position can more strongly inhibit the growth of Gram-positive bacteria than 4-phenyl derivatives. mdpi.com

Amino Group: The introduction of a 4-amino group allows for further derivatization. Studies on 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol S-derivatives have been conducted to explore their diuretic activity. zsmu.edu.ua

C-5 Position: The C-5 position offers another site for modification that can significantly alter biological properties.

Aryl Substituents: In a series of 4,5-disubstituted 1,2,4-triazole-3-thiones, the introduction of an electron-withdrawing chlorine atom to a phenyl ring at the C-5 position increased antibacterial potency against Gram-positive strains. mdpi.com

Thiol/Thione Group: Many biologically active derivatives are 1,2,4-triazole-3-thiones, where the C-3 position is occupied by the fluorophenyl group and the C-5 position can be substituted or remain as a thiol/thione. This functional group is a key site for creating S-substituted derivatives with diverse activities. zsmu.edu.uaresearchgate.net

Impact of Alkyl and Aryl Moiety Variations on Potency and Selectivity

The nature of alkyl and aryl moieties appended to the core this compound structure is a key factor in determining the potency and selectivity of these compounds.

Alkyl Substituents: The influence of alkyl chains, typically at the N-4 position, is size-dependent. SAR analysis of ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids indicated that while substitution at the N-4 position was influential, longer alkyl chains led to a significant decrease in activity. nih.gov This suggests that bulky alkyl groups may cause steric hindrance, preventing optimal binding to the biological target.

Aryl Substituents: Aryl substitutions, particularly at the N-4 and C-5 positions, have been extensively explored.

Potency: As noted, aryl groups at the N-4 position are generally preferred over alkyl groups for enhanced antibacterial activity. mdpi.com The electronic nature of substituents on these aryl rings is also critical. Dihalobenzyl groups at N-4 were found to increase antibacterial and antifungal efficacy more than monohalobenzyl groups. nih.gov

Selectivity: The variation of aryl moieties can fine-tune the selectivity of the compounds. For instance, in a series of inhibitors targeting 5-lipoxygenase-activating protein (FLAP), simple structural variations on 4,5-diaryl moieties markedly influenced the inhibitory potential, allowing for the development of selective antagonists. acs.org A compound with a phenoxy moiety at the para-position of a phenyl ring at N-4 exhibited broad-spectrum antibacterial activity. nih.gov

Table 2: SAR of Alkyl and Aryl Substitutions

| Position | Substituent Type | Moiety Variation | Impact on Activity |

|---|---|---|---|

| N-4 | Alkyl | Increasing chain length | Decreased activity nih.gov |

| N-4 | Aryl | Phenyl vs. Alkyl | Phenyl group enhances activity mdpi.com |

| N-4 | Aryl | Monohalo-benzyl vs. Dihalo-benzyl | Dihalo-benzyl groups show increased efficacy nih.gov |

Structure-Activity Relationships of Hybrid Molecules Containing this compound

Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is a powerful strategy for developing novel therapeutic agents with improved potency and broader spectrum of activity.

The SAR of these hybrid molecules depends on the nature of the linked pharmacophore and the linker used.

Fused Heterocycles: A key synthetic precursor, 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has been used to prepare fused heterocyclic hybrids, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. nih.govfrontiersin.org The biological activity of these fused systems is then modulated by the substituents on the newly formed ring.

Triazole-Quinolone Hybrids: The conjugation of 1,2,4-triazoles with fluoroquinolones like ciprofloxacin has yielded potent antibacterial agents. nih.govmdpi.com SAR studies of these hybrids show that activity is influenced by substituents at both the C-3 and N-4 positions of the triazole ring. mdpi.com

Triazole-Indolinone Hybrids: A series of 1,2,4-triazole-tethered indolinones were synthesized as potential cancer-fighting agents. The SAR could be clearly categorized based on the N-phenyl substituent of the triazole (N-(4-fluorophenyl) vs. N-(4-chlorophenyl)) and the substituent on the indolinone ring, with a 5-nitro group being highly favorable. nih.gov

Other Hybrids: Studies have explored hybrids of 1,2,4-triazoles with benzimidazoles and other heterocycles. researchgate.net A notable example is 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, which demonstrated significant activity against breast cancer cells, highlighting the potential of complex hybrid structures. researchgate.net The SAR in these cases is complex, involving the interplay between the triazole core and the appended bioactive molecule.

The development of such hybrid molecules underscores the versatility of the this compound scaffold as a building block for creating multifunctional therapeutic candidates. researchgate.net

Computational and in Silico Approaches in the Research of 3 3 Fluorophenyl 4h 1,2,4 Triazole

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3-(3-Fluorophenyl)-4H-1,2,4-triazole, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies have been instrumental in clarifying the interaction profiles of 1,2,4-triazole (B32235) derivatives with various biological targets. These studies reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces that stabilize the ligand-protein complex.

For instance, docking analyses of 1,2,4-triazole derivatives with enzymes like tyrosinase have shown interactions with key residues such as HIS244, HIS263, PHE264, and VAL283. pensoft.net The stability of these complexes is often maintained by a network of hydrogen bonds and hydrophobic interactions. pensoft.net In studies involving kinase proteins, a major target in cancer therapy, derivatives have demonstrated significant binding within the receptor's pocket, stabilized by both hydrogen bonding and hydrophobic contacts. nih.govmdpi.com The triazole ring itself is often crucial, participating in hydrogen bonding, dipole-dipole, and π-stacking interactions that anchor the ligand to the active site. pensoft.net Similarly, when docked against lanosterol 14α-demethylase, an important antifungal target, derivatives of 1,2,4-triazole have shown intermolecular hydrogen bonds with amino acid residues like MET A: 1199. These detailed interaction profiles are vital for understanding the structural basis of a compound's biological activity and for guiding further structural modifications to enhance potency.

Beyond identifying interaction patterns, molecular docking is used to predict the binding affinity of a ligand for its target, typically expressed as a binding energy score (e.g., in kcal/mol). This score provides a quantitative estimate of the ligand's potency, allowing for the comparison of different compounds and the prediction of their selectivity for various targets.

Computational studies on 1,2,4-triazole derivatives have predicted binding affinities against a range of enzymes. For example, against c-kit tyrosine kinase and protein kinase B, some derivatives exhibited excellent predicted binding affinities of -176.749 kcal/mol and -170.066 kcal/mol, respectively. nih.gov In studies targeting NO-synthase, certain triazole compounds showed binding affinities ranging from -9.7 to -10.4 kcal/mol. pensoft.net Docking against lanosterol 14α-demethylase, a target for antifungal agents, revealed that some triazole derivatives could achieve minimum complexation energies of -8.1 kcal/mol. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

| Biological Target | Predicted Binding Affinity / Energy (kcal/mol) | Reference |

|---|---|---|

| c-kit Tyrosine Kinase | -176.749 | nih.gov |

| Protein Kinase B | -170.066 | nih.gov |

| NO-Synthase | -9.7 to -10.4 | pensoft.net |

| Lanosterol 14α-demethylase | -8.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug research, MD simulations provide insights into the stability of ligand-protein complexes predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can assess the durability of the interactions and observe conformational changes.

For 1,2,4-triazole derivatives, MD simulations have been used to validate docking results and analyze the stability of the ligand within the enzyme's active site. pensoft.netmdpi.comsemanticscholar.org These simulations track metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. Low and stable RMSD values suggest that the ligand remains securely bound in its initial docked pose, confirming a stable interaction. semanticscholar.org This approach provides a more realistic and dynamic picture of the binding event than static docking models alone. pensoft.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds.

For derivatives of 1,2,4-triazole, 3D-QSAR studies have been conducted to develop models with good predictive abilities for activities such as anticancer and antifungal effects. nih.govresearchgate.net These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), achieve high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their robustness and predictive power. nih.govresearchgate.net Such models are valuable tools for guiding the design of new triazole derivatives with potentially improved biological activities. researchgate.netzsmu.edu.ua

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Bioavailability Assessment

Before a compound can be a successful drug, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. These predictions help assess a compound's drug-likeness and potential for oral bioavailability.

For 1,2,4-triazole derivatives, ADME properties are commonly evaluated using computational platforms like SwissADME. pensoft.netimist.ma These platforms calculate various molecular descriptors and assess compliance with established guidelines like Lipinski's rule of five. pensoft.net Parameters such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are analyzed. pensoft.netresearchgate.net The results of these analyses indicate whether a compound is likely to have good membrane permeability and oral bioavailability. pensoft.netresearchgate.net For example, many triazole derivatives are predicted to have good oral bioavailability and obey Lipinski's rule, making them promising candidates for further development. pensoft.net

| ADME Parameter | Typical Predicted Value/Assessment for 1,2,4-Triazole Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability |

| Molecular Weight | Typically < 500 g/mol | Influences absorption and distribution |

| LogP (Lipophilicity) | Often < 5 | Affects solubility and permeability |

| Hydrogen Bond Donors | Typically < 5 | Impacts membrane permeability |

| Hydrogen Bond Acceptors | Typically < 10 | Impacts membrane permeability |

| Bioavailability Score | Often high | Indicates likelihood of reaching systemic circulation |

Virtual Screening for Identification of Novel Bioactivities and Molecular Targets

Virtual screening (VS) is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This approach allows researchers to rapidly screen thousands or even millions of compounds against a specific protein target, prioritizing a smaller, more manageable number for experimental testing.

The this compound scaffold can be used in virtual screening campaigns to discover novel biological activities. By docking libraries of compounds containing this core structure against various known protein targets, researchers can identify potential new therapeutic applications. pensoft.net For example, a virtual screen of 1,2,4-triazole derivatives against enzymes responsible for regulating oxidative stress led to the identification of several promising hits with high predicted binding affinities. pensoft.net This demonstrates the power of virtual screening to efficiently explore the therapeutic potential of a chemical scaffold and identify novel lead compounds for a variety of diseases. researchgate.net

Preclinical Pharmacological Evaluation and Safety Assessment of 3 3 Fluorophenyl 4h 1,2,4 Triazole Analogs

In Vivo Efficacy Models for Diverse Biological Activities

Analogs of 3-(3-Fluorophenyl)-4H-1,2,4-triazole have been investigated in a variety of animal models to determine their therapeutic potential across several disease areas. These studies are crucial for demonstrating the pharmacological activity of a compound in a living organism.

Anticonvulsant Activity: The anticonvulsant properties of several 1,2,4-triazole-3-thione derivatives have been demonstrated in the 6 Hz model of pharmacoresistant epilepsy in mice. unifi.it One specific analog, 5-[(3-fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34), was examined for its anticonvulsant effects in the maximal electroshock-induced seizure (MES) model in mice, a standard for evaluating potential treatments for generalized tonic-clonic seizures. nih.gov The results from these models indicate a promising profile for certain analogs as potential antiepileptic drugs. unifi.itnih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of novel 1,2,4-triazole (B32235) derivatives has been assessed using established in vivo models in rats and mice. nih.gov These include the lambda carrageenan-induced and egg albumin-induced paw edema models, which are standard methods for evaluating acute inflammation. The ability of these compounds to reduce swelling in these models suggests their potential utility as anti-inflammatory agents. nih.gov

Analgesic and Antipyretic Activities: In conjunction with anti-inflammatory testing, the same 1,2,4-triazole derivatives were evaluated for analgesic effects using the acetic acid-induced writhing and tail immersion tests in mice. nih.gov Antipyretic activity was assessed through the yeast-induced pyrexia model. nih.gov Positive outcomes in these tests point to a multi-faceted therapeutic profile, addressing pain and fever in addition to inflammation.

The table below summarizes the in vivo efficacy studies for various analogs.

| Compound Class/Derivative | In Vivo Model | Animal Model | Biological Activity Investigated |

| 1,2,4-Triazole-3-thione derivatives | 6 Hz psychomotor seizure model | Mice | Anticonvulsant unifi.it |

| 5-[(3-Fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34) | Maximal Electroshock (MES) model | Mice | Anticonvulsant nih.gov |

| Novel 1,2,4-Triazole derivatives | Lambda carrageenan & egg albumin-induced paw edema | Rats / Mice | Anti-inflammatory nih.gov |

| Novel 1,2,4-Triazole derivatives | Acetic acid writhing & tail immersion tests | Mice | Analgesic nih.gov |

| Novel 1,2,4-Triazole derivatives | Yeast-induced pyrexia | Rats / Mice | Antipyretic nih.gov |

Acute and Chronic Toxicity Studies in Relevant Animal Models (e.g., Guinea Pigs)

A critical component of preclinical evaluation is the assessment of a compound's toxicity. Both acute and chronic studies are conducted in various animal models to identify potential hazards and determine a preliminary safety margin.

Acute Toxicity: Acute toxicity studies involve the administration of a single, high dose of the compound to determine its immediate effects and to calculate the median lethal dose (LD50).

A study on 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H- medicine.dp.uanih.govresearchgate.net-triazolo-[3,4-b] medicine.dp.uanih.govfao.orgthiadiazine in guinea pigs found no toxic effects after a single subcutaneous injection at a dose of 40 mg/kg. medicine.dp.uaresearchgate.net

For the parent 1,2,4-triazole compound, the oral LD50 in rats was determined to be 1648 mg/kg bw, classifying it as moderately toxic upon acute oral administration. fao.org The dermal LD50 in rats was 3129 mg/kg bw. fao.org

In a study of 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate (B1210297) in Wistar rats, the LD50 value was found to be 1125 mg/kg, with observations including decreased activity, drowsiness, and convulsions at the highest doses. zsmu.edu.uaresearchgate.net

Chronic and Sub-chronic Toxicity: These studies involve repeated administration of the compound over an extended period to evaluate long-term effects.

A 14-day study in guinea pigs involving subcutaneous injection of 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H- medicine.dp.uanih.govresearchgate.net-triazolo-[3,4-b] medicine.dp.uanih.govfao.orgthiadiazine at doses of 20 and 40 mg/kg revealed no anatomical or morphological disorders in the tissue structures of internal organs upon macro- and microscopic examination. medicine.dp.uaresearchgate.net

Long-term administration of 5-(3-chlorophenyl)-4-Hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) to Albino Swiss mice was conducted to assess its impact on internal organs. mdpi.com Histopathological, morphological, and biochemical examinations found that the compound did not produce nephrotoxic or hepatotoxic effects and did not cause changes in hematological parameters. mdpi.com

Developmental toxicity studies on the core 1,2,4-triazole metabolite have been conducted in rats and rabbits, which are relevant for assessing reproductive and developmental effects. epa.gov

| Compound | Animal Model | Study Type | Key Findings |

| 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H- medicine.dp.uanih.govresearchgate.net-triazolo-[3,4-b] medicine.dp.uanih.govfao.orgthiadiazine | Guinea Pig | Acute (single dose) & 14-day | No toxic effects at 40 mg/kg; no organ abnormalities observed after 14 days. medicine.dp.uaresearchgate.net |

| 1,2,4-Triazole | Rat | Acute (oral & dermal) | Oral LD50: 1648 mg/kg bw; Dermal LD50: 3129 mg/kg bw. fao.org |

| 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate | Rat | Acute (oral) | LD50: 1125 mg/kg; classified as almost non-toxic. researchgate.net |

| 5-(3-chlorophenyl)-4-Hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | Mouse | Chronic | No evidence of nephrotoxicity, hepatotoxicity, or hematological changes. mdpi.com |

Comprehensive Assessment of Safety Profiles and Adverse Effects

The low toxicity and high biological activity of 1,2,4-triazole derivatives, in general, make them an attractive class of compounds for drug development. medicine.dp.uaresearchgate.net Studies on specific fluorophenyl-containing analogs have supported this view, with one derivative being described as having a "high degree of safety" in guinea pig models. medicine.dp.ua

For the anticonvulsant candidate TPF-34, a "protective index" (ratio of the median toxic dose to the median effective dose) was calculated, yielding a favorable range from 2.89 to 3.53, suggesting a reasonable safety margin. nih.gov Similarly, chronic administration studies of the related compound TP-315 did not reveal significant end-organ toxicity. mdpi.com

However, as with many chemical classes, potential liabilities exist. The parent 1,2,4-triazole molecule is severely irritating to the eyes and can induce neurotoxic effects at very high doses. fao.org While many derivatives are well-tolerated, the potential for adverse effects, particularly with chronic exposure, necessitates careful and thorough long-term safety evaluation. fao.orgmdpi.com

Pharmacokinetic Investigations in Preclinical Settings (e.g., Oral Bioavailability, Membrane Permeability, Metabolic Stability)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its development. These pharmacokinetic parameters determine how the body processes the compound, which directly influences its efficacy and safety.

Oral Bioavailability and Absorption: For the core 1,2,4-triazole structure, oral absorption in rats is rapid and nearly complete. fao.org However, bioavailability can vary significantly between different analogs and species. For instance, one complex fluorophenyl-containing kinase inhibitor showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice. nih.gov

Membrane Permeability: The ability of a compound to cross biological membranes, such as the blood-brain barrier (BBB), is crucial for its intended therapeutic action, particularly for central nervous system disorders. The permeability of several 1,2,4-triazole-3-thione derivatives was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), a common preclinical model. mdpi.comnih.gov The results confirmed that the tested compounds, including the 3-chlorophenyl analog TP-315, readily permeate the BBB. mdpi.comnih.gov

Metabolic Stability: The metabolic profile of 1,2,4-triazole analogs is a key consideration. The parent 1,2,4-triazole is largely excreted unchanged, indicating it does not undergo significant metabolism. fao.org However, more complex derivatives can be substrates for metabolic enzymes. Studies on the chronic administration of TP-315 included an assessment of its effect on CYP450 enzymes, finding that it did not inhibit key isoforms like CYP2B6, CYP2D6, or CYP3A4 at relevant concentrations, which is a favorable characteristic for avoiding drug-drug interactions. mdpi.com

The table below presents data on the blood-brain barrier permeability of selected 1,2,4-triazole-3-thione derivatives.

| Compound | Permeability Coefficient (Pe) [10⁻⁶ cm/s] | Classification |

| TP-10 | 11.25 | BBB+ (Good Permeability) nih.gov |

| TP-315 | 11.83 | BBB+ (Good Permeability) nih.gov |

| TP-427 | 10.35 | BBB+ (Good Permeability) nih.gov |

| TPR-22 | 10.23 | BBB+ (Good Permeability) nih.gov |

Q & A

Basic: What are the common synthetic routes for 3-(3-Fluorophenyl)-4H-1,2,4-triazole derivatives?

Synthesis typically involves cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbonyl compounds. For example, microwave-assisted methods (165°C, 12.2 bar) enable efficient thioetherification and oxidation steps, yielding sulfonyl or alkylthio-substituted triazoles . Key intermediates include 3-(alkylthio)-4-phenyl precursors, which are oxidized to sulfonyl derivatives using H₂O₂ in acetic acid . Reaction optimization often requires monitoring via GC-MS and elemental analysis .

Basic: Which spectroscopic methods confirm the structure of this compound derivatives?

- IR spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹, S=O stretches for sulfonyl derivatives) .

- ¹H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., fluorophenyl protons show coupling constants ~8–9 Hz) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 330.1 for thiophenylmethyl derivatives) .

- X-ray crystallography : Resolves regiochemistry and crystal packing, critical for pharmacophore modeling .

Advanced: How does microwave irradiation optimize triazole synthesis, and what parameters are critical?

Microwave methods reduce reaction times (30–45 minutes vs. hours) and improve yields by enabling uniform heating. Critical parameters:

- Temperature : 165°C maximizes product formation while minimizing decomposition .

- Pressure : 12.2 bar enhances reaction efficiency for high-molecular-weight intermediates (~540 g/mol) .

- Reagent stoichiometry : Excess H₂O₂ (30%) ensures complete oxidation of thioethers to sulfonyl groups .

Validation via GC-MS and ¹H NMR is essential to confirm product purity .

Advanced: How to resolve contradictions in reaction yields with varying substituents?

- Steric effects : Bulky substituents (e.g., 2-bromophenyl) reduce yields due to hindered cyclization; adjust reaction time (e.g., 30 minutes for bromophenyl vs. 45 minutes for thiophenyl) .

- Electronic effects : Electron-withdrawing groups (e.g., -SO₂-) stabilize intermediates, improving yields. Use Hammett σ constants to predict substituent effects .

- Chromatographic monitoring : Track byproduct formation (e.g., unreacted 3-(bromophenyl)benzene) to optimize reagent ratios .

Advanced: How does X-ray crystallography contribute to understanding fluorophenyl-triazole conformation?

X-ray data reveal planarity of the triazole ring and dihedral angles between the fluorophenyl group and the core. For example, 3-(3-methoxybenzylsulfonyl) derivatives exhibit a ~75° angle, influencing π-π stacking in biological targets . SHELX software refines crystallographic data to <0.01 Å resolution, aiding in structure-activity relationship (SAR) studies .

Basic: What biological activities are associated with this compound derivatives?

- Antimicrobial : Fluorophenyl-thioether derivatives show MIC values <10 µM against S. aureus due to membrane disruption .

- Antifungal : Sulfonyl derivatives inhibit C. albicans by targeting lanosterol demethylase .

- Anticonvulsant : 4-Amino-substituted analogs modulate GABA receptors in rodent models .

Advanced: How do QSAR models guide triazole derivative design?

3D-QSAR using CoMFA/CoMSIA correlates substituent hydrophobicity (logP) and electronic parameters (Hammett σ) with bioactivity. For example, higher logP (>3.5) enhances blood-brain barrier penetration for CNS-targeted anticonvulsants . Quantum mechanical calculations (DFT) predict reactive sites for electrophilic substitution .

Basic: What role does fluorine play in the physicochemical properties of these compounds?

- Lipophilicity : Fluorine increases logP by ~0.3 units, improving membrane permeability .

- Metabolic stability : C-F bonds resist oxidative degradation, extending half-life in vivo .

- Electron-withdrawing effects : Activate the triazole core for nucleophilic substitution reactions .

Advanced: What challenges arise in regioselective synthesis of multi-substituted triazoles?

- Competitive cyclization : 1,2,4- vs. 1,3,4-regioisomers form under acidic vs. basic conditions. Use pH-controlled reactions (e.g., acetic acid for 1,2,4-triazole selectivity) .

- Protecting groups : Temporary Boc protection of amines prevents undesired side reactions during sulfonyl group introduction .

- Chromatographic separation : Reverse-phase HPLC resolves regioisomers with <5% cross-contamination .

Advanced: How do computational methods predict triazole reactivity?

- Molecular docking : Screens derivatives against target proteins (e.g., CYP51 for antifungals) using AutoDock Vina .

- Transition state modeling : Identifies energy barriers for cyclization steps (e.g., ΔG‡ ~25 kcal/mol for thioether formation) .

- ADMET prediction : SwissADME estimates bioavailability (%F >60 for derivatives with PSA <90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.